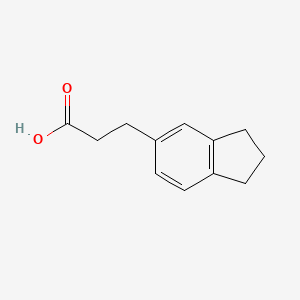

3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)7-5-9-4-6-10-2-1-3-11(10)8-9/h4,6,8H,1-3,5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDLHBJFDFGPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the propanoic acid group.

Hydrogenation: Indene is hydrogenated to form 2,3-dihydroindene.

Carboxylation: The 2,3-dihydroindene is then subjected to carboxylation reactions to introduce the propanoic acid group at the 5-position of the indene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts to improve reaction efficiency and yield, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring of the indene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Functional Group Modifications

- Carboxylic Acid vs. Amine: Replacement of the carboxylic acid with an amine (e.g., 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine) shifts the compound’s polarity and biological target.

- Ketone vs. Carboxylic Acid : The ketone analogue (1-(2,3-dihydro-1H-inden-5-yl)propan-1-one) lacks ionizable groups, increasing lipophilicity (logP ~2.77) , which could enhance membrane permeability but reduce water solubility compared to the carboxylic acid.

Pharmacological Profiles

- Nrf2 Pathway Activators: While 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid derivatives are proposed as Nrf2 activators , structurally distinct compounds like bisaryl amides and biaryl pyrazoles share this theoretical application. However, none have demonstrated conclusive in vivo efficacy or pathway specificity .

Biological Activity

3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects :

- The compound has shown promise in protecting neuronal cells from oxidative stress. Studies demonstrate that it can prevent cell death in neuroblastoma cell lines exposed to neurotoxic agents.

- It has been suggested that the indene structure contributes to its antioxidant properties, which are crucial in mitigating neurodegenerative conditions.

-

Anti-inflammatory Properties :

- In vitro studies reveal that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Its mechanism may involve the modulation of signaling pathways associated with inflammation.

Case Studies

Several studies have investigated the effects of this compound:

Study 1: Neuroprotection Against Oxidative Stress

In a study published in Frontiers in Neuroscience, researchers evaluated the neuroprotective effects of the compound on SH-SY5Y human neuroblastoma cells. The results indicated that treatment with varying concentrations (25 µM to 100 µM) significantly reduced cell death induced by hydrogen peroxide (HO).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 25 | 50 |

| 50 | 70 |

| 100 | 85 |

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of the compound using LPS-stimulated macrophages. The findings showed a reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound (50 µM) | 200 | 100 |

| Compound (100 µM) | 100 | 50 |

The proposed mechanisms for the biological activities of this compound include:

- Antioxidant Activity : The compound may scavenge free radicals and inhibit lipid peroxidation.

- Cytokine Modulation : It appears to interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid?

- Methodological Answer : Synthesis can be adapted from protocols for structurally similar compounds. For example, nucleophilic substitution reactions using 3-bromopropanoic acid derivatives with indenyl precursors under basic conditions (e.g., DABCO or triethylamine) yield the target compound. Reaction optimization (e.g., temperature control at -15°C to minimize side products) and purification via flash chromatography (e.g., ISCO RediSep Rf® columns with ethyl acetate/hexane gradients) are critical for high purity .

Q. How can HPLC and NMR be used to confirm the structure and purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (280 nm) using acetonitrile/water (0.1% TFA) gradients resolves isomers and impurities. For structural confirmation, -NMR analysis of characteristic peaks (e.g., indenyl protons at δ 6.5–7.2 ppm, propanoic acid protons at δ 2.5–3.2 ppm) and exact mass spectrometry (theoretical exact mass: 223.08 g/mol) are essential .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Follow protocols for acid handling, including neutralization of spills with inert absorbents. Safety data for analogous compounds indicate risks of skin/eye irritation and respiratory distress, necessitating emergency protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

- Methodological Answer : Isomer control (e.g., E/Z ratios) depends on catalyst choice and temperature. For example, DABCO promotes E-isomer dominance in analogous acrylate syntheses. Low-temperature reactions (-15°C) reduce kinetic byproducts, while HPLC-guided fractionation isolates desired isomers .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Methodological Answer : Cross-validate NMR and MS data with computational tools (e.g., PubChem or NIST databases). For unresolved discrepancies, use deuterated solvents for NMR or high-resolution mass spectrometry (HRMS) to confirm exact mass. Refer to pharmacopeial standards (e.g., USP32 guidelines) for analytical validation .

Q. What strategies are effective for introducing protective groups to the indenyl or propanoic acid moieties?

- Methodological Answer : Tert-butyl esters or Fmoc-protected amino groups (e.g., (S)-2-((Fmoc)amino)-3-(indenyl)propanoic acid) enhance solubility and enable selective functionalization. Acid-labile groups (e.g., tert-butyl) can be cleaved with TFA/phenol mixtures, while base-sensitive protections require mild hydrolysis .

Q. How can researchers optimize the compound’s stability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.